molecular formula C9H12ClN B1205637 1-Phenylcyclopropanamine Hydrochloride CAS No. 73930-39-9

1-Phenylcyclopropanamine Hydrochloride

Cat. No.: B1205637
CAS No.: 73930-39-9
M. Wt: 169.65 g/mol
InChI Key: ABUWJOHYZALSMF-UHFFFAOYSA-N
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Description

1-Phenylcyclopropanamine Hydrochloride is an organic compound with the molecular formula C₉H₁₂ClN . It is a cyclopropane derivative where a phenyl group is attached to the cyclopropane ring, and an amine group is present. This compound is often used in research and industrial applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Phenylcyclopropanamine Hydrochloride can be synthesized through several methods. One common method involves the reaction of phenylcyclopropane with ammonia or an amine under specific conditions. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are combined in precise ratios. The reaction conditions are optimized to maximize yield and purity. The product is then purified through crystallization or other separation techniques .

Chemical Reactions Analysis

Types of Reactions: 1-Phenylcyclopropanamine Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Phenylcyclopropanamine Hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Phenylcyclopropanamine Hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and ionic interactions with various biological molecules, influencing their function. The phenyl group can participate in π-π interactions, further modulating the compound’s activity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

  • 1-Phenylcyclopropanamine
  • 1-Phenylcyclopentanamine
  • 1-Methylcyclopropanamine
  • 2-Phenylcyclopropanamine

Comparison: 1-Phenylcyclopropanamine Hydrochloride is unique due to its specific structural features, such as the presence of a phenyl group attached to a cyclopropane ring and an amine group. This structure imparts distinct chemical and biological properties compared to other similar compounds. For example, 1-Phenylcyclopentanamine has a larger ring size, which affects its reactivity and interactions. Similarly, 1-Methylcyclopropanamine lacks the phenyl group, resulting in different chemical behavior .

Properties

IUPAC Name

1-phenylcyclopropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N.ClH/c10-9(6-7-9)8-4-2-1-3-5-8;/h1-5H,6-7,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABUWJOHYZALSMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC=CC=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00224582
Record name 1-Phenylcyclopropylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00224582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73930-39-9
Record name 1-Phenylcyclopropylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073930399
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Phenylcyclopropylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00224582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-phenylcyclopropan-1-amine hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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